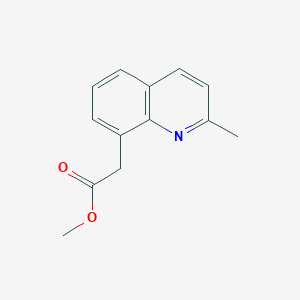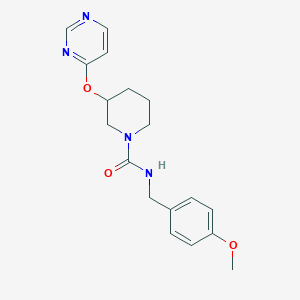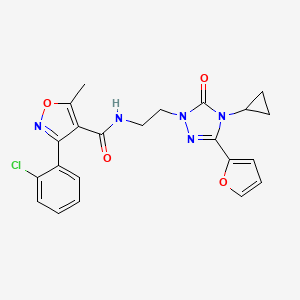
5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Compound Involvement in 5-HT(1A) Receptor Studies
5-Hydroxytryptamine(1A) (5-HT(1A)) receptors are implicated in the pathophysiology and treatment of anxiety and depression, making them a target for drug development. The compound DU 125530, structurally similar to 5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide, has been studied for its occupancy of 5-HT(1A) autoreceptor and postsynaptic receptor in the human brain, demonstrating its potential application in treating anxiety and mood disorders. This occupancy was assessed using Positron emission tomography (PET) and correlated significantly with plasma levels of the compound. The study suggests the potential of such compounds in achieving high occupancy of 5-HT(1A) receptors at tolerable doses, an essential aspect in drug development for mood disorders (Rabiner et al., 2002).
Role in Encephalopathy and Methemoglobinemia Studies
The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine, a variant of the compound , has been reported in a case of inhalation at a workplace, leading to rapid symptom development including dizziness, fatigue, nausea, and more severe conditions like hemolytic anemia, acute renal failure, and toxic encephalopathy. This case underlines the toxic potential of such compounds and their ability to be absorbed through the respiratory tract, causing significant health implications, including methemoglobinemia and toxic encephalopathy. The findings from this case are vital for understanding the toxicity profile of such compounds and for establishing safety protocols in industrial environments (Tao et al., 2022).
Application in Orexin 1 and 2 Receptor Antagonist Studies
Compounds structurally similar to this compound, such as SB-649868, are being studied as orexin 1 and 2 receptor antagonists, specifically for the treatment of insomnia. The metabolism, disposition, and elimination patterns of these compounds provide essential insights into their pharmacokinetic profiles. Such compounds are primarily cleared by hepatic metabolism, with fecal excretion being a significant elimination route. Understanding the metabolism and disposition of these compounds is crucial for their safe and effective use in treating disorders like insomnia (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
5-chloro-N-methyl-2-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-26(17-5-3-2-4-6-17)19(28)18-11-16(22)13-27(20(18)29)12-14-7-9-15(10-8-14)21(23,24)25/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCINVBRJCAVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2816895.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2816896.png)
![2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2816900.png)

![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)
![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2816903.png)


![N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B2816906.png)



